molecular formula C16H18O8 B1238562 1-Caffeoyl-4-deoxyquinic acid

1-Caffeoyl-4-deoxyquinic acid

Cat. No.: B1238562
M. Wt: 338.31 g/mol
InChI Key: IQRPXVABWMLCMZ-LOMYTOQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Detection in Ecklonia maxima Aqueous Extracts

Scientific investigations into the chemical composition of seaweeds have specifically identified 1-Caffeoyl-4-deoxyquinic acid in aqueous extracts of Ecklonia maxima, a species of brown algae. nih.govresearchgate.net In a study analyzing the phenolic constituents of Ecklonia maxima aqueous extract (ECK-AQ), Liquid Chromatography-Mass Spectrometry (LC-MS) analysis confirmed the presence of this compound. nih.govresearchgate.net This detection was part of a broader investigation into the bioactive compounds of various seaweeds. nih.gov

The table below details the identification of this compound in Ecklonia maxima extracts as reported in the study.

CompoundRetention Time (RT)[M + H]+ m/zMS/MS fragment ions m/zSource
This compoundData Not Provided in SourceData Not Provided in SourceData Not Provided in SourceEcklonia maxima Aqueous Extract nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18O8

Molecular Weight

338.31 g/mol

IUPAC Name

(3S,5S)-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,5-dihydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H18O8/c17-10-6-11(18)8-16(7-10,15(22)23)24-14(21)4-2-9-1-3-12(19)13(20)5-9/h1-5,10-11,17-20H,6-8H2,(H,22,23)/b4-2+/t10-,11-/m0/s1

InChI Key

IQRPXVABWMLCMZ-LOMYTOQZSA-N

SMILES

C1C(CC(CC1O)(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O

Isomeric SMILES

C1[C@@H](CC(C[C@H]1O)(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O

Canonical SMILES

C1C(CC(CC1O)(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O

Origin of Product

United States

Comparative Profiling of 1 Caffeoyl 4 Deoxyquinic Acid Across Biological Matrices

Comparative analysis reveals a distinct distribution pattern for 1-Caffeoyl-4-deoxyquinic acid. In a study comparing the aqueous extracts of four different seaweeds—Ecklonia maxima (ECK-AQ), Gracilaria beckeri (RED-AQ), Ulva rigida (URL-AQ), and Gelidium pristoides (GEL-AQ)—this compound was uniquely identified only in Ecklonia maxima. nih.govresearchgate.netresearchgate.net This finding underscores its specific occurrence within this particular marine alga compared to the others analyzed in the same study. nih.gov

Furthermore, its identification in terrestrial plants such as wild groundnut (Arachis paraguariensis) and bamboo species (Guadua) provides a basis for broader comparative understanding. researchgate.netnih.govacs.org In the wild groundnut, it is one of several caffeoylquinic acid derivatives found in the foliage. researchgate.net In bamboo, it is part of a complex metabolome that can be influenced by environmental factors such as altitude. nih.gov

The following table provides a comparative overview of the presence of this compound in different biological sources based on cited research.

Biological SourceCommon NameMatrixPresence of this compound
Ecklonia maximaSea BambooAqueous ExtractDetected nih.govresearchgate.net
Gracilaria beckeriRed SeaweedAqueous ExtractNot Detected nih.gov
Ulva rigidaSea LettuceAqueous ExtractNot Detected nih.gov
Gelidium pristoidesRed SeaweedAqueous ExtractNot Detected nih.govresearchgate.net
Arachis paraguariensisWild GroundnutFoliageDetected researchgate.net
Guadua sp.BambooLeavesDetected nih.gov

Isolation and Extraction Methodologies for 1 Caffeoyl 4 Deoxyquinic Acid

Advanced Extraction Techniques for Phytochemical Studies

The extraction of 1-Caffeoyl-4-deoxyquinic acid from plant matrices is a critical first step that significantly influences the yield and purity of the final product. Modern phytochemical studies employ a variety of advanced extraction techniques designed to enhance efficiency and selectivity.

Solvent-Based Extraction Approaches

Solvent-based extraction remains a fundamental and widely used method for isolating this compound and other related phenolic compounds. The choice of solvent is paramount and is dictated by the polarity of the target compound. For caffeoylquinic acids, which are polar in nature, polar solvents are generally employed.

Commonly used solvents include aqueous mixtures of methanol (B129727) or ethanol (B145695). For instance, studies have utilized 80% methanol to extract phenolic compounds, including this compound, from plant materials like the branches, leaves, and fruits of Sambucus sibirica. mdpi.com Another approach involves the use of a solvent mixture of chloroform, methanol, and water (in a 5:2.5:2.5 v/v/v ratio) for the extraction of metabolites from bamboo leaves. nih.gov The selection of the solvent system is often optimized to maximize the extraction of the target compounds while minimizing the co-extraction of undesirable substances. The extraction process typically involves maceration, where the plant material is soaked in the solvent for a specified period, often with agitation to improve mass transfer.

Ultrasonication-Assisted Extraction Parameters

Ultrasonication-Assisted Extraction (UAE) is an advanced technique that utilizes high-frequency sound waves to facilitate the extraction process. The cavitation bubbles produced by ultrasound disrupt the plant cell walls, enhancing solvent penetration and promoting the release of intracellular compounds. This method often leads to higher extraction yields in shorter times compared to conventional maceration.

Key parameters that are optimized in UAE include sonication time, temperature, and frequency. In a study on Kalanchoë gastonis-bonnieri, dried and ground biomass was mixed with 80% ethanol and sonicated at 40 ± 5 °C for 30 minutes using an ultrasound frequency of 40 kHz. mdpi.comcsic.es Similarly, for the extraction of metabolites from bamboo leaves, samples were sonicated for 20 minutes. nih.gov The optimization of these parameters is crucial for maximizing the extraction efficiency of this compound while preventing its degradation.

Sample Preparation for Chromatographic Analysis

Following extraction, the crude extract requires further preparation before it can be analyzed by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). This step is essential to remove interfering substances and to ensure the compatibility of the sample with the chromatographic system.

A common procedure involves centrifugation to remove solid plant debris, followed by filtration of the supernatant. For instance, extracts from Kalanchoë gastonis-bonnieri were centrifuged at 3500 rpm for 5 minutes, and the supernatant was recovered and filtered. mdpi.com In another study, the liquid supernatant from bamboo leaf extracts was filtered using PTFE syringe filters with a pore size of 0.22 µm. nih.gov The filtered extract is often solubilized in a suitable solvent, such as methanol, and then filtered again through a fine membrane (e.g., 0.45 µm nylon membrane) before injection into the HPLC system. mdpi.comcsic.es These preparation steps are critical for protecting the chromatographic column and for obtaining accurate and reproducible results.

Purification Strategies for this compound

After the initial extraction, the resulting mixture contains a variety of compounds. Therefore, purification strategies are necessary to isolate this compound from other co-extracted substances.

Column Chromatography Applications

Column chromatography is a powerful and widely used technique for the purification of natural products. The separation is based on the differential partitioning of the components of a mixture between a stationary phase packed in a column and a mobile phase that percolates through it.

For the purification of caffeoylquinic acids, various stationary phases can be employed. Open-column chromatography is often used as an initial purification step. researchgate.net In some cases, preparative HPLC with a C18 column is used for the final isolation of the pure compound. researchgate.net The choice of the mobile phase is crucial for achieving good separation. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate compounds with different polarities.

Adsorbent-Based Purification (e.g., Polyamide, Dextran)

Adsorbent-based purification methods are also employed for the separation of caffeoylquinic acids. These methods rely on the adsorption of the target compounds onto a solid support, followed by their selective desorption.

Polyamide and dextran-based adsorbents, such as Sephadex LH-20, have been successfully used for the purification of dicaffeoylquinic acids. researchgate.netresearchgate.net In one study, polyamide was used for the initial purification, followed by a secondary purification step using Sephadex LH-20. researchgate.net This two-step process significantly increased the purity of the isolated compounds. The selection of the appropriate adsorbent and elution conditions is critical for the successful separation and purification of this compound.

Optimization of Extraction and Purification Protocols

The efficient isolation of this compound from natural sources is contingent upon the optimization of extraction and purification protocols. Research has demonstrated that various factors, including the choice of solvent, extraction technique, temperature, and time, significantly influence the yield and purity of the final product.

A study focusing on the extraction of caffeoylquinic acids from Pluchea indica leaves compared several techniques, including maceration, decoction, digestion, Soxhlet extraction, and ultrasound-assisted extraction (UAE). The findings indicated that UAE with 50% ethanol yielded the highest concentration of caffeoylquinic acid derivatives. researchgate.net Similarly, research on forced chicory roots utilized accelerated solvent extraction (ASE) and investigated the effects of temperature and ethanol concentration. mdpi.com

The optimization of microwave-assisted extraction (MAE) has also been explored for obtaining phenolic compounds. Key variables such as irradiation time, microwave power, feed-to-solvent ratio, and ethanol concentration were optimized to maximize the yield of total phenolic and flavonoid content. researchgate.net

For the purification of this compound from crude extracts, chromatographic techniques are commonly employed. High-performance liquid chromatography (HPLC) is a frequently used method for the analysis and quantification of caffeoylquinic acids. researchgate.net A typical HPLC setup involves a C18 column with a gradient elution system. researchgate.netnih.gov The mobile phase often consists of a mixture of water with a small percentage of formic acid (to improve peak shape and resolution) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comnih.govcsic.es Detection is typically carried out using a UV detector at a wavelength where caffeoylquinic acids exhibit maximum absorbance, often around 320-326 nm. researchgate.netmdpi.com

Furthermore, ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-ESI-QTOF-MS) provides a powerful tool for the detailed characterization and identification of phenolic compounds, including this compound, in complex plant extracts. nih.gov This technique offers high resolution and sensitivity, enabling the differentiation of isomeric compounds. researchgate.netrsc.org

The following tables summarize optimized conditions from various studies, illustrating the impact of different parameters on extraction efficiency.

Table 1: Comparison of Optimized Extraction Methods and Solvents

Plant Source Extraction Method Optimal Solvent Key Optimized Parameters Reference
Pluchea indica (leaves) Ultrasound-Assisted Extraction (UAE) 50% Ethanol Not specified researchgate.net
Corchorus olitorius Microwave-Assisted Extraction (MAE) 76% Ethanol Irradiation time: 4 min, Microwave power: 558 W, Feed-to-solvent ratio: 1:10 g/mL researchgate.net
Forced Chicory Roots Accelerated Solvent Extraction (ASE) 50% Ethanol Temperature: 140°C, Time: 30 min mdpi.com
Dacryodes rostrata (defatted sample) Ultrasonic Cleaner 50% Ethanol Temperature: 30°C, Time: 30 min, Solid:solvent ratio: 1:50 hilarispublisher.com

Table 2: Optimized HPLC and UHPLC-MS Conditions for Analysis

Analytical Method Column Mobile Phase Gradient Elution Details Flow Rate Detection Reference
HPLC Hypersil BDS C18 0.5% acetic acid in water and methanol Gradient elution 1 mL/min UV at 326 nm researchgate.net
HPLC Not specified 1% formic acid in water (A) and acetonitrile (B) 0-1 min 2% B; 1-5.5 min 2-10% B; 5.5-7 min 10-15% B; 7-8.5 min 15% B; 8.5-11 min 15-25% B; 11-13.5 min 25-80% B; 13.5-14 min 80% B; 14-15 min 80-2% B 0.8 mL/min UV at 320 nm mdpi.com
LC-ESI-MS/MS Not specified 0.1% formic acid in H₂O (A) and 0.1% formic acid in CH₃CN/MeOH (1:1 v/v) (B) 95% A (5 min), 95-90% A (10 min), 90-50% A (55 min), 50-95% A (65 min), 95% A (70 min) 0.6 mL/min (split 1:1) ESI in negative ion mode csic.es
UHPLC-ESI-QTOF-MS C18 (Acclaim RSLC 120) Water and acetonitrile with 0.1% formic acid Not specified 0.300 mL/min ESI-QTOF-MS nih.gov

It is important to note that the optimal conditions can vary significantly depending on the plant matrix and the specific goals of the extraction (e.g., maximizing yield versus achieving high purity). Therefore, methods must be tailored and optimized for each specific application. The heating of caffeoylquinic acids can lead to isomerization and transformation, which should be considered when selecting an extraction method, as techniques involving heat might alter the isomeric ratios from what is naturally present in the plant. nih.gov

Structural Elucidation and Characterization of 1 Caffeoyl 4 Deoxyquinic Acid in Research Contexts

Spectroscopic Techniques for Structural Confirmation

Spectroscopic techniques are indispensable for revealing the structural framework of a molecule. Methods like Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical information about the carbon-hydrogen framework and the presence of chromophoric systems, respectively.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of caffeoylquinic acid (CQA) isomers. While specific data for 1-caffeoyl-4-deoxyquinic acid is limited, extensive research on related isomers such as 3-O-caffeoylquinic acid, 4-O-caffeoylquinic acid, and 5-O-caffeoylquinic acid establishes clear principles for identification. The key to distinguishing these isomers lies in observing the chemical shifts of the protons on the quinic acid core in the ¹H-NMR spectrum. mdpi.com

When a hydroxyl group on the quinic acid is esterified with a caffeoyl group, the proton attached to that carbon (the oxygenated methine) experiences a significant downfield shift to a higher ppm value. mdpi.comnih.gov This acylation shift is diagnostic for determining the substitution position. mdpi.com For example, the H-3, H-4, and H-5 signals of the quinic acid moiety have distinct coupling constants and chemical shifts that allow for unambiguous assignment. nih.gov Analysis of ¹H and ¹³C NMR data, often supported by two-dimensional NMR experiments like HSQC and HMBC, allows for the complete assignment of all signals and confirms the connectivity of the caffeoyl and quinic acid moieties. d-nb.infonih.gov

Interactive Table 1: Comparative ¹H-NMR Chemical Shifts (δ ppm) for Protons at Acylation Sites in Caffeoylquinic Acid Isomers in Methanol-d4. Acylation causes a characteristic downfield shift in the corresponding proton signal.

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)Reference
3-O-caffeoylquinic acid ~5.33~4.18~3.96 nih.gov
4-O-caffeoylquinic acid ~4.36~5.32~3.88 nih.gov
5-O-caffeoylquinic acid ~4.17~3.73~5.34 nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to analyze the chromophoric parts of a molecule. For this compound and its derivatives, the UV-Vis spectrum is dominated by the caffeoyl moiety, which contains a conjugated system of double bonds and an aromatic ring. This system absorbs UV light at characteristic wavelengths.

Caffeoylquinic acid derivatives typically exhibit two main absorption maxima. academicjournals.org The first major peak is observed around 325-330 nm, with a shoulder at approximately 298-300 nm. nih.govmdpi.com A second set of absorptions occurs at shorter wavelengths, typically around 245 nm and 218 nm. nih.govscirp.org The consistent presence of these absorption bands across different CQA isomers confirms the presence of the caffeoyl chromophore within the structure. mdpi.com

Interactive Table 2: Typical UV-Vis Absorption Maxima (λmax) for Caffeoylquinic Acid Derivatives.

Compound Classλmax 1 (nm)λmax 2 (nm)λmax 3 (nm)Reference
Caffeoylquinic Acids~327~298 (shoulder)~246 nih.gov
Di-O-caffeoylquinic Acids~328~241~218 scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Related Isomers

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. Advanced MS techniques, particularly when coupled with chromatography, provide deep structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. This is a critical step in identifying a compound, especially a novel one. For this compound, HRMS confirms its molecular formula and exact mass, distinguishing it from other compounds with the same nominal mass. The compound has been identified in plant extracts, such as those from bamboo species and groundnut leaves. nih.govresearchgate.net

Interactive Table 3: Molecular Properties of this compound.

PropertyValueReference
Molecular Formula C₁₆H₁₈O₈ nih.govebi.ac.uk
Monoisotopic Mass 338.10017 Da nih.govebi.ac.uk
Average Mass 338.310 g/mol ebi.ac.uk

Tandem mass spectrometry, also known as MS/MS, is a technique where ions of a specific mass-to-charge ratio (m/z) are selected and fragmented to produce smaller product ions. wikipedia.org This process provides detailed structural information and is particularly useful for distinguishing between isomers, which have the same molecular weight. rsc.org

In the analysis of caffeoylquinic acid derivatives, Liquid Chromatography (LC) is often coupled with MS/MS. In negative ion electrospray ionization (ESI) mode, the deprotonated molecule [M-H]⁻ is first generated and isolated. For this compound, this precursor ion would be at m/z 337.093. hilarispublisher.com This ion is then subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. The most common fragmentation pathway is the cleavage of the ester linkage between the caffeoyl and the deoxyquinic acid moieties. nih.gov

The fragmentation patterns generated in MS/MS experiments are highly specific and serve as a "fingerprint" for different isomers of caffeoylquinic acid. ugent.be By analyzing the resulting product ions, researchers can confidently assign the position of the caffeoyl group on the quinic acid ring. rsc.org The analysis is typically performed in negative ion mode.

For standard caffeoylquinic acids (Mr 354), the precursor ion is [M-H]⁻ at m/z 353. Key diagnostic fragments include:

m/z 191 [quinic acid - H]⁻: This ion results from the neutral loss of the caffeic acid moiety (162 Da). It is a dominant fragment for 3-CQA and 5-CQA. nih.govnih.gov

m/z 179 [caffeic acid - H]⁻: This ion forms from the loss of the quinic acid moiety (174 Da) and is characteristic of the caffeoyl portion. nih.govacs.org

m/z 173 [quinic acid - H - H₂O]⁻: This fragment corresponds to the dehydrated quinic acid ion. Its high relative abundance is a key marker for identifying 4-CQA. acs.org

m/z 135 [caffeic acid - H - CO₂]⁻: This ion represents the caffeic acid fragment after losing a carboxyl group. acs.orgresearchgate.net

The fragmentation of 1-CQA is often difficult to distinguish from 5-CQA as both can produce significant ions at m/z 191 and 179. acs.org However, the combination of fragmentation data with chromatographic retention times allows for reliable identification. These established fragmentation rules are critical for characterizing new or less common derivatives like this compound.

Interactive Table 4: Key Diagnostic MS/MS Fragment Ions for Caffeoylquinic Acid (CQA) Isomers in Negative Ion Mode.

Precursor Ion [M-H]⁻Product Ion (m/z)IdentityDiagnostic ForReference
353191[Quinic acid - H]⁻3-CQA, 5-CQA nih.govnih.gov
353179[Caffeic acid - H]⁻General CQA nih.govacs.org
353173[Quinic acid - H₂O - H]⁻4-CQA acs.org
353135[Caffeic acid - CO₂ - H]⁻General CQA researchgate.net

Chemical Synthesis and Derivatization Strategies for 1 Caffeoyl 4 Deoxyquinic Acid Analogues

Synthetic Pathways for 1-Caffeoyl-4-deoxyquinic Acid and its Isomers

The synthesis of specific caffeoylquinic acid isomers, including the deoxy-analogues, typically involves a multi-step process starting from D-(-)-quinic acid. The key challenges lie in selectively acylating one of the four hydroxyl groups on the quinic acid ring. To achieve this, chemists employ protecting groups to block the more reactive hydroxyls, directing the esterification to the desired position.

A common strategy for creating the ester bond in caffeoylquinic acids is the reaction of a suitably protected quinic acid precursor with an activated caffeic acid derivative, such as di-O-acetylcaffeoyl chloride. eurjchem.comwakan-iyaku.gr.jp The phenolic hydroxyl groups of caffeic acid are typically protected, often as acetates, to prevent side reactions. eurjchem.com This acyl chloride is then reacted with a quinic acid derivative where only the target hydroxyl group is available for esterification. researchgate.netresearchgate.net

For instance, the synthesis of 1-caffeoylquinic acid has been achieved by reacting an acetone-protected quinide with caffeoyl chloride. researchgate.net Similarly, methyl di- and tri-O-caffeoylquinates have been synthesized through the esterification of methyl quinate with di-O-acetylcaffeoyl chloride. wakan-iyaku.gr.jp The use of protected quinic acids, such as those with 2,2-dimethoxy propane (B168953) or tert-butyldimethylsilyl (TBS) groups, allows for the formation of novel ester intermediates. eurjchem.com Direct esterification attempts using unprotected quinic and caffeic acids often result in complex mixtures due to the multiple reactive functional groups. wakan-iyaku.gr.jp

Table 1: Key Reagents in the Esterification of Quinic Acid Derivatives

Quinic Acid PrecursorAcylating AgentProtecting Groups UsedReference
Acetone (B3395972) quinideCaffeoyl chlorideAcetone researchgate.net
Methyl quinatedi-O-acetylcaffeoyl chlorideAcetyl (on caffeoyl moiety) wakan-iyaku.gr.jp
Quinic acid protected with 2,2-dimethoxy propanediacetyl caffeoyl chloride2,2-dimethoxy propane, Acetyl eurjchem.com
Quinic acid protected with TBS-chloridediacetyl caffeoyl chloridetert-butyldimethylsilyl (TBS), Acetyl eurjchem.com

Following the successful esterification, the protecting groups must be removed to yield the final caffeoylquinic acid. This deprotection is often carried out in one or more steps under acidic conditions. researchgate.net A common method involves hydrolysis with a dilute acid solution, such as hydrochloric acid (HCl). eurjchem.comresearchgate.net

For example, after the esterification of an acetone quinide, a two-step hydrolysis is performed to remove all protecting groups and yield 1-caffeoylquinic acid. researchgate.net In other syntheses, the removal of both acetyl protecting groups from the caffeoyl moiety and other protecting groups on the quinic acid ring can be achieved simultaneously or sequentially. wakan-iyaku.gr.jpresearchgate.net The choice of deprotection conditions is critical to avoid isomerization or degradation of the target compound. For example, the hydrolysis of a protected 4,5-di-O-caffeoylquinide intermediate under reflux with water was used to synthesize 4,5-di-O-caffeoylquinic acid. wakan-iyaku.gr.jp

Esterification of Quinic Acid Precursors with Caffeoyl Chloride

Synthesis of Novel 4-Deoxyquinic Acid Esters

Building on the methodologies for quinic acid, researchers have synthesized novel esters based on a 4-deoxyquinic acid scaffold. This modification, removing the hydroxyl group at the C-4 position, creates a new series of analogues for biological evaluation.

New dicinnamoyl esters of 4-deoxyquinic acid have been synthesized using a specially prepared 4-deoxyquinic acid triol intermediate. rsc.orgrsc.orgresearchgate.net This triol serves as the core scaffold for coupling with various cinnamoyl derivatives, including caffeoyl, feruloyl, and coumaroyl chlorides. rsc.orgrsc.org This approach allows for the creation of a library of related compounds, such as dicaffeoyl, diferuloyl, and dicoumaroyl 4-deoxyquinic acids, either in their carboxylic acid form or as methyl esters. rsc.orgrsc.org The synthesis provides access to eight new compounds for biological testing. rsc.org

The successful preparation of these novel 4-deoxyquinic acid esters in good yields depended on the optimization of both the coupling (esterification) and deprotection steps. rsc.orgrsc.orgresearchgate.net Researchers experimented with different reaction conditions to improve efficiency and reproducibility. For the coupling reaction, testing various base-solvent systems was crucial. For example, using DMF/pyridine as a Lewis base-solvent system for the reaction of the 4-deoxy triol with acid chlorides proved effective for isolating the desired diesters in fair to good yields. rsc.org

Deprotection also required careful optimization. A two-step approach was sometimes more effective than a one-pot reaction. For instance, one strategy involved the removal of a methyl ester group using lithium iodide (LiI), followed by acidic hydrolysis of the acetyl groups with 3 M HCl to yield the final carboxylic acid. researchgate.net This sequential method could overcome issues like slow conversion and the formation of complex mixtures that occurred with single-step deprotection attempts. researchgate.net

Table 2: Examples of Synthesized Dicinnamoyl 4-Deoxyquinic Acid Analogues

Cinnamoyl MoietyProduct FormKey IntermediateReference
CaffeoylCarboxylic Acid or Methyl Ester4-deoxy quinic acid triol rsc.org, rsc.org
FeruloylCarboxylic Acid or Methyl Ester4-deoxy quinic acid triol rsc.org, rsc.org
ortho-CoumaroylCarboxylic Acid or Methyl Ester4-deoxy quinic acid triol rsc.org, rsc.org
para-CoumaroylCarboxylic Acid or Methyl Ester4-deoxy quinic acid triol rsc.org, rsc.org

Preparation of Dicinnamoyl 4-Deoxyquinic Acid Esters

Regioselective Synthesis and Isomer Differentiation

A significant challenge in the chemistry of caffeoylquinic acids is controlling the position of the caffeoyl group on the quinic acid ring. Regioselective synthesis is essential to produce a single, desired isomer. core.ac.uk Once synthesized, robust analytical methods are required to confirm the structure and differentiate it from other possible isomers.

Achieving regioselectivity necessitates the strategic protection of the hydroxyl groups on the quinic acid. core.ac.uk Without such protection, reactions often lead to a mixture of regioisomers that are difficult to separate. core.ac.uk Following synthesis, liquid chromatography-mass spectrometry (LC-MS) has proven to be a powerful tool for distinguishing between isomers. The fragmentation behavior of the different dicaffeoylquinic acid (diCQA) isomers in an LC-MS(n) system is distinct. nih.gov For example, the ease with which a caffeoyl group is removed during fragmentation depends on its position, following the general trend of 1 ≈ 5 > 3 > 4. nih.gov The fragmentation of 1-caffeoylquinic acid and 5-caffeoylquinic acid may be indistinguishable by mass spectrometry alone, but they are easily separated by reversed-phase chromatography. nih.gov This combination of chromatography and mass spectrometry provides a reliable method for isomer differentiation.

Biosynthesis and Metabolic Pathways of 1 Caffeoyl 4 Deoxyquinic Acid

Phenylpropanoid Pathway Involvement

The phenylpropanoid pathway is a major route for the synthesis of a wide array of plant secondary metabolites, starting from the amino acid phenylalanine. wikipedia.orgmdpi.com This pathway generates essential intermediates that are crucial for the synthesis of 1-caffeoyl-4-deoxyquinic acid.

The biosynthesis begins with phenylalanine , which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.org Subsequently, a series of hydroxylation and methylation reactions transform cinnamic acid into other hydroxycinnamic acids, including caffeic acid . wikipedia.org Another key intermediate, p-coumaroyl-CoA , is formed from p-coumaric acid and serves as a central precursor for various phenylpropanoid derivatives. wikipedia.orgfrontiersin.org Caffeic acid, a pivotal precursor, can be synthesized from p-coumaric acid. wiley.com The formation of caffeoyl-CoA from caffeic acid is a critical step, which then combines with a quinic acid derivative to form caffeoylquinic acids. mdpi.comnih.gov

Role of the Shikimic Acid Pathway

The shikimic acid pathway is fundamental for the biosynthesis of aromatic amino acids in plants and microorganisms. zobodat.atslideshare.net It plays a direct role in the formation of this compound by providing the quinic acid moiety. nih.gov This pathway starts with phosphoenolpyruvic acid and erythrose-4-phosphate, leading to the synthesis of 3-dehydroquinic acid. nih.gov Through the action of quinic acid dehydrogenase, 3-dehydroquinic acid is converted to quinic acid, which can then be esterified with caffeoyl-CoA. nih.gov While the primary product is often a caffeoylquinic acid, the "4-deoxy" nature of the target compound suggests a variation or subsequent modification of the typical quinic acid structure, although specific details on the enzymatic steps leading to the 4-deoxy form are less commonly documented. A novel compound, this compound (1-CdQA), has been identified in the foliage of Arachis paraguariensis. researchgate.net

Enzymatic Regulation and Key Transferases

The final steps of caffeoylquinic acid biosynthesis are catalyzed by specific acyltransferases that facilitate the esterification of the quinic acid core with a hydroxycinnamoyl-CoA, typically caffeoyl-CoA.

Hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase (HQT) is a key enzyme that catalyzes the transfer of the caffeoyl group from caffeoyl-CoA to quinic acid to form caffeoylquinic acids. mdpi.comoup.com HQT generally shows a preference for quinic acid as the acyl acceptor. mdpi.comfrontiersin.org In some plant species, the biosynthesis of chlorogenic acid (a type of caffeoylquinic acid) is predominantly dependent on the HQT pathway. frontiersin.org

Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT) is another crucial enzyme in the phenylpropanoid pathway. nih.govuni-freiburg.de While HCT preferentially uses shikimic acid as its substrate to produce intermediates for lignin (B12514952) biosynthesis, it can also utilize quinic acid, albeit often less efficiently than HQT. mdpi.comfrontiersin.orgnih.gov HCT catalyzes the formation of p-coumaroyl-shikimate from p-coumaroyl-CoA and shikimate. nih.gov In some cases, HCT can compensate for the absence of HQT in the biosynthesis of caffeoylquinic acids. mdpi.com

p-Coumarate 3′-hydroxylase (C3′H), a cytochrome P450 enzyme (CYP98), is responsible for the 3'-hydroxylation of p-coumaroyl esters of shikimic or quinic acid. nih.govuqtr.ca This hydroxylation step converts a p-coumaroyl ester into a caffeoyl ester, which is a critical step in the formation of caffeic acid derivatives. nih.govnih.gov The expression and activity of C3'H can significantly influence the production of caffeic acid and its subsequent metabolites. nih.gov

Data Tables

Table 1: Key Precursors in the Biosynthesis of this compound

PrecursorRole in the Pathway
PhenylalanineStarting amino acid for the phenylpropanoid pathway. wikipedia.org
Cinnamic AcidFormed from phenylalanine, a central intermediate. wikipedia.org
Caffeic AcidA key hydroxycinnamic acid that forms the "caffeoyl" part of the final molecule. wikipedia.orgwiley.com
p-Coumaroyl-CoACentral precursor for various phenylpropanoids, including caffeoyl-CoA. wikipedia.orgfrontiersin.org
Quinic AcidProvides the cyclic polyol core of the molecule, derived from the shikimic acid pathway. nih.gov

Table 2: Key Enzymes in the Biosynthesis of Caffeoylquinic Acids

EnzymeAbbreviationFunction
Hydroxycinnamoyl-CoA Quinate Hydroxycinnamoyl TransferaseHQTCatalyzes the transfer of a caffeoyl group to quinic acid. mdpi.comoup.com
Hydroxycinnamoyl-CoA TransferaseHCTPrimarily uses shikimic acid as a substrate but can also act on quinic acid. mdpi.comnih.gov
p-Coumarate 3′-HydroxylaseC3′HHydroxylates p-coumaroyl esters to form caffeoyl esters. nih.govnih.gov

Hydroxycinnamoyl-CoA Transferase (HCT)

Intermediates in Biosynthesis (e.g., Cinnamoyl-glucose, Caffeoyl-glucose)

The formation of caffeoylquinic acids, including this compound, can proceed through several routes involving key intermediates. One proposed pathway involves the glycosylation of cinnamic acid to form cinnamoyl-glucose. nih.govrsc.org This intermediate is then thought to be converted to 1-O-p-coumaroyl-glucose and subsequently to 1-O-caffeoyl-glucose. rsc.org The caffeoyl moiety from caffeoyl-glucose can then be transferred to quinic acid to form caffeoylquinic acid isomers. nih.gov

Research in sweet potato (Ipomoea batatas) tubers provided evidence for a pathway where cinnamic acid is first converted to 1-O-cinnamoyl-glucose. rsc.org This is followed by hydroxylations to produce caffeoyl-glucose, which then serves as a donor for the acylation of quinic acid. nih.gov Enzymes such as UDP-glucose:cinnamate glucosyltransferase are implicated in the initial step of this proposed route. rsc.org

Table 1: Key Intermediates in the Biosynthesis of Caffeoylquinic Acids

IntermediatePrecursorSubsequent ProductKey Enzymatic Step (Proposed)
Cinnamoyl-glucoseCinnamic acid1-O-p-coumaroyl-glucoseUDP-glucose:cinnamate glucosyltransferase
1-O-p-coumaroyl-glucoseCinnamoyl-glucose1-O-caffeoyl-glucoseHydroxylation
Caffeoyl-glucose1-O-p-coumaroyl-glucoseCaffeoylquinic acidsHydroxycinnamoyl glucose: quinic acid hydroxycinnamoyl transferase

Genetic and Environmental Regulation of this compound Biosynthesis

The biosynthesis of this compound and related phenolic compounds is under tight genetic and environmental control, allowing plants to respond to various internal and external cues.

Genetic Regulation: The expression of genes encoding key enzymes in the phenylpropanoid pathway is a critical factor in determining the levels of caffeoylquinic acids. nih.gov For instance, the enzyme Phenylalanine Ammonia-Lyase (PAL), which catalyzes the entry step into the pathway, is encoded by a multigene family in plants like tomato, with specific members being expressed in different tissues or under different conditions. rsc.org Similarly, hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) is a key enzyme responsible for the esterification of quinic acid with hydroxycinnamoyl-CoAs, and its gene expression directly impacts the production of caffeoylquinic acids. nih.gov Genetic transformation studies have shown that the introduction of genes like rolA, rolB, rolC, rolD, and aux1 from Agrobacterium rhizogenes can influence the differential biosynthesis of chemical compounds, including this compound, in cell cultures. csic.es

Environmental Regulation: Abiotic and biotic stressors can significantly influence the accumulation of this compound and other caffeoylquinic acids. These compounds often play a defensive role in plants. nih.gov

UV Radiation: Exposure to UV-C radiation has been shown to consistently increase the levels of dicaffeoylquinic acids in globe artichoke (Cynara cardunculus var. scolymus), with levels peaking 24 hours after exposure. researchgate.net This suggests a protective role for these compounds against UV-induced damage. researchgate.net

Altitude: Studies on bamboo species have revealed that altitudinal variations can lead to changes in the chemical composition, including the levels of this compound. nih.gov This variation is attributed to the influence of environmental factors on the biosynthetic pathways. nih.gov

Pathogen and Herbivore Attack: Caffeoylquinic acids are known to be involved in plant defense against pathogens and herbivores. nih.govresearchgate.net For example, this compound has been identified in the foliage of a wild groundnut species (Arachis paraguariensis) that is highly resistant to insect larval attack. researchgate.net

Table 2: Factors Influencing this compound Biosynthesis

FactorTypeEffect on BiosynthesisPlant/Organism Studied
Gene Expression (e.g., PAL, HQT)GeneticRegulates the flux through the phenylpropanoid pathwayTomato, Globe Artichoke
Genetic Transformation (rol genes)GeneticDifferential biosynthesis of secondary metabolitesKalanchoë gastonis-bonnieri
UV-C RadiationEnvironmentalIncreased accumulation of dicaffeoylquinic acidsGlobe Artichoke
AltitudeEnvironmentalVariation in chemical compositionBamboo species
HerbivoryEnvironmentalPotential role in defenseArachis paraguariensis

Biological Activities and Mechanistic Studies of 1 Caffeoyl 4 Deoxyquinic Acid Excluding Clinical Human Data

Enzymatic Inhibition Studies (In vitro Models)

Antiacetylcholinesterase Activity

1-Caffeoyl-4-deoxyquinic acid has been identified as a compound with antiacetylcholinesterase (AChE) activity in in vitro studies. nih.govmdpi.com Research on aqueous extracts of the seaweed Ecklonia maxima, which contains this compound, demonstrated significant inhibitory activity against AChE. nih.govtaylorandfrancis.comresearchgate.net The extract from Ecklonia maxima (ECK-AQ), containing this compound, showed a noteworthy AChE inhibitory effect with an IC₅₀ value of 49.41 µg/mL. nih.gov

Antibutyrylcholinesterase Activity

Similar to its effects on acetylcholinesterase, this compound has also been noted for its inhibitory potential against butyrylcholinesterase (BChE). nih.govmdpi.com In vitro investigations involving an aqueous extract of Ecklonia maxima (ECK-AQ), which includes this compound as one of its phenolic constituents, revealed potent BChE inhibitory activity. nih.govtaylorandfrancis.comresearchgate.net The ECK-AQ extract exhibited the highest inhibitory activity against BChE among the tested seaweed extracts, with an IC₅₀ value of 52.11 µg/mL. nih.gov

Antioxidant and Radical Scavenging Mechanisms (In vitro Models)

DPPH and ABTS Radical Scavenging Assays

The antioxidant capacity of this compound has been evaluated through its ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. nih.govnih.gov An aqueous extract of Ecklonia maxima (ECK-AQ), which contains this compound, demonstrated significant scavenging activity against both DPPH and ABTS radicals. nih.gov

The ECK-AQ extract showed a DPPH radical scavenging IC₅₀ value of 181.66 µg/mL. nih.gov In the ABTS assay, the same extract exhibited the highest scavenging activity among those tested, with 84.2% scavenging at the highest concentration, a level not significantly different from the quercetin (B1663063) control. nih.gov It is well-established that the presence of multiple hydroxyl groups in phenolic compounds, such as in caffeic acid derivatives, contributes to their high free radical scavenging activity against DPPH and ABTS radicals. nih.gov

Hydroxyl Radical Scavenging Potential

The potential of this compound to scavenge hydroxyl radicals (•OH) has been inferred from studies on extracts containing this compound. nih.gov The aqueous extract of Ecklonia maxima (ECK-AQ), in which this compound was identified, displayed significant hydroxyl radical scavenging activity. nih.gov This extract showed an IC₅₀ value of 30.42 µg/mL for hydroxyl radical scavenging, which was the highest among the seaweed extracts tested. nih.gov The high reactivity of the hydroxyl radical means that many phenolic compounds are effective scavengers. nih.gov

Ferric Reducing Antioxidant Power (FRAP) Evaluation

The ferric reducing antioxidant power (FRAP) assay is another method used to assess the antioxidant potential of compounds. This assay measures the reduction of a ferric-tripyridyltriazine complex to its ferrous form. nih.gov While direct FRAP data for isolated this compound is not detailed in the provided context, the antioxidant activity of extracts containing this and other phenolic compounds has been evaluated using this method. mdpi.com The principle of the FRAP assay relies on the ability of antioxidants to act as reducing agents. nih.govcropj.com

Metal Chelating Activities

Research has identified this compound as a constituent in seaweed extracts that exhibit notable metal-chelating properties. nih.govresearchgate.net An aqueous extract of Ecklonia maxima (ECK-AQ), which contains this compound, demonstrated the ability to chelate ferrous ions (Fe²⁺). nih.govresearchgate.net The chelating activity of the extract was concentration-dependent. nih.gov Among four different seaweed extracts tested, the ECK-AQ extract showed the highest chelating activity. nih.gov The findings suggest that extracts containing this compound have a significant capacity to bind with metal ions. mdpi.com

Metal Chelating Activity of Seaweed Extracts Containing this compound
Extract SourceActive Compound IdentifiedMetal Chelating Activity (IC50 in µg/mL)Reference
Ecklonia maxima (ECK-AQ)This compound280.47 nih.gov
Gelidium abbottiorum (GEL-AQ)Not specified to contain the compound303.28 nih.gov
Ulva rigida (URL-AQ)Not specified to contain the compound320.92 nih.gov
Rhodymenia holmesii (RED-AQ)Not specified to contain the compound334.45 nih.gov

Modulatory Effects on Cellular Processes (In vitro/In vivo Models)

Influence on Amyloid β Aggregation and Disaggregation

The accumulation and aggregation of amyloid-β (Aβ) peptides are central to the pathology of Alzheimer's disease. nih.gov Extracts containing this compound have demonstrated anti-amyloidogenic capabilities. In one study, an aqueous extract from Ecklonia maxima (ECK-AQ) was shown to inhibit the formation of Aβ₁₋₄₂ fibrils and also to disaggregate pre-formed amyloid fibrils, as visualized by transmission electron microscopy. nih.gov

While direct studies on this compound are limited, extensive research on related caffeoylquinic acids (CQAs) provides insight into the class's mechanism. Studies have shown that various di- and tri-caffeoylquinic acids strongly inhibit Aβ₄₂ aggregation in a dose-dependent manner. nih.gov This inhibitory action is also associated with a suppression of the transformation of Aβ₄₂ into a β-sheet structure. nih.gov Furthermore, compounds like 3,4,5-tri-O-caffeoylquinic acid have been found to block the formation of Aβ₄₂ oligomers, which are considered key neurotoxic species. nih.gov The anti-aggregation and disaggregation activities are believed to be linked to the polyphenol's ability to interact with the hydrophobic amino acid residues of the Aβ peptide.

Inhibition of Cellular Toxicity (for related Caffeoylquinic Acids)

Beyond merely inhibiting aggregation, related caffeoylquinic acids have been shown to protect neuronal cells from Aβ-induced toxicity. In vitro studies using human neuroblastoma cell lines (SH-SY5Y and MC65) have demonstrated that several mono- and di-caffeoylquinic acids can mitigate Aβ-induced cell death. nih.govresearchgate.net

Neuroprotective Effects of Related Caffeoylquinic Acids (CQAs) Against Aβ-Induced Toxicity
CompoundModel SystemObserved EffectReference
Isochlorogenic acid A (a di-CQA)MC65 & SH-SY5Y cellsProtected against Aβ-induced cell death; attenuated changes in tau expression. nih.gov
1,5-dicaffeoylquinic acidMC65 & SH-SY5Y cellsProtected against Aβ-induced cell death; attenuated changes in tau expression. nih.gov
3,5-di-O-caffeoylquinic acidSH-SY5Y cellsInhibited Aβ₁₋₄₂-induced cellular toxicity. nih.govspringermedizin.de
4,5-di-O-caffeoylquinic acidHuman neuroblastoma cellsSuppressed cytotoxicity of Aβ₄₂. nih.gov
3,4,5-tri-O-caffeoylquinic acidSH-SY5Y cellsInhibited Aβ-mediated cellular toxicity. nih.govnih.gov

Acceleration of ATP Production (for related Caffeoylquinic Acids)

Research into the bioenergetic effects of caffeoylquinic acids has revealed their capacity to enhance cellular energy metabolism. Several studies have reported that CQA derivatives can increase the intracellular levels of adenosine (B11128) triphosphate (ATP) in human neuroblastoma SH-SY5Y cells. jst.go.jpnih.govresearchgate.net For example, 3,5-di-O-caffeoylquinic acid was found to increase the mRNA expression level of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1) and subsequently elevate intracellular ATP content. nih.govspringermedizin.de

A structure-activity relationship study involving various synthesized CQA derivatives found that the number of caffeoyl groups attached to the quinic acid core is crucial for this activity. jst.go.jpnih.gov The accelerating effect on ATP production increased with the number of caffeoyl groups, with 3,4,5-tri-O-caffeoylquinic acid showing the highest activity among the tested compounds. jst.go.jpnih.govresearchgate.net This enhancement of energy metabolism is considered another facet of the neuroprotective profile of these compounds. researchgate.netfrontiersin.org

Antifeedant and Pest Resistance Studies (In vivo Models)

Effects on Acyrthosiphon pisum Feeding Behavior

Studies have explored the role of 4-deoxyquinic acid derivatives as agents of pest resistance. Research involving synthetic dicinnamoyl 4-deoxyquinic acid esters, which are structurally related to this compound, has been conducted to evaluate their toxicity against the pea aphid, Acyrthosiphon pisum. researchgate.netrsc.org

In artificial diet bioassays, these compounds were assessed for their ability to influence the feeding behavior of the aphids. researchgate.netrsc.org The results showed that some of the synthesized 4-deoxyquinic acid derivatives were toxic to Acyrthosiphon pisum, causing mortality and growth inhibition at concentrations lower than the reference compound, 3,5-dicaffeoyl quinic acid. researchgate.netrsc.org While not involving this compound directly, this research indicates that the 4-deoxyquinic acid scaffold is a promising backbone for developing compounds that deter feeding in this significant agricultural pest. rsc.orgresearchgate.net Further supporting this, natural this compound isolated from wild groundnut has been shown to inhibit the growth of another insect pest, the tobacco armyworm (Spodoptera litura). pugetsound.edu

Inhibition of Spodoptera litura Larval Development

This compound (1-CdQA) has been identified as a compound that inhibits the development of the tobacco cutworm, Spodoptera litura. nih.gov This insect is a significant polyphagous pest, causing damage to a variety of economically important crops. nih.gov Found in the foliage of the wild groundnut species Arachis paraguariensis, which is highly resistant to S. litura larval attack, 1-CdQA contributes to the plant's defense mechanisms. nih.gov

Studies have shown that when neonate larvae of S. litura are fed diets containing 1-CdQA, their development is severely inhibited. The effects observed were comparable in both nature and magnitude to those seen with other known insect-inhibiting compounds like 5-caffeoylquinic acid (chlorogenic acid), rutin, and quercetin. nih.gov Interestingly, while the development of third-stadium larvae was initially promoted in the first 24 hours of feeding on diets treated with 1-CdQA, a significant reduction in weight gain was observed after 96 hours compared to larvae on control diets. nih.gov The inhibitory effects of 1-CdQA were found to be dose-dependent, with an optimal concentration for inhibition noted at approximately 3 mM. nih.gov This concentration aligns with the total foliar concentration of caffeoylquinic acids and quercetin diglycosides in A. paraguariensis. nih.gov

The following table summarizes the key findings related to the inhibitory effects of this compound on Spodoptera litura larval development.

ParameterObservationSource
Effect on Neonate Larvae Severe inhibition of development when fed a diet treated with 1-CdQA. nih.gov
Comparison with other Compounds Effects are similar in nature and magnitude to 5-caffeoylquinic acid, rutin, and quercetin. nih.gov
Effect on Third Stadium Larvae (24h) Promoted development compared to control diets. nih.gov
Effect on Third Stadium Larvae (96h) Significantly less weight gain compared to control diets. nih.gov
Optimal Concentration Approximately 3 mM. nih.gov

Antifungal Properties (In vitro Models)

Fusarium oxysporum f. sp. radicis-lycopersici is a soil-borne fungus that causes Fusarium crown and root rot in tomatoes, leading to significant crop losses. nih.gov Research has explored the potential of various plant-derived compounds, including caffeoylquinic acid derivatives, as antifungal agents against this pathogen. mdpi.com

While direct studies focusing exclusively on the inhibitory effects of pure this compound on Fusarium oxysporum f. sp. radicis-lycopersici are limited in the provided search results, related research on similar compounds provides context. For instance, studies on sweet potato extracts have shown that dicaffeoylquinic acids can inhibit the growth of Fusarium solani. researchgate.net Specifically, 3,4-dicaffeoylquinic acid showed a high correlation with inhibitory activity. researchgate.net Furthermore, other research has demonstrated the antifungal activity of various phenolic compounds against F. oxysporum. mdpi.com

The following table outlines the general antifungal potential of related caffeoylquinic acid compounds.

Compound TypeFungusObservationSource
Dicaffeoylquinic acidsFusarium solaniInhibited growth. researchgate.net
3,4-dicaffeoylquinic acidFusarium solaniHigh correlation with inhibitory activity. researchgate.net
Methanolic extracts of Hamelia patens (rich in phenolic acids)Fusarium oxysporum f. sp. radicis-lycopersiciSignificant antifungal activity. mdpi.com

In Silico Mechanistic Investigations

In silico studies have been employed to investigate the potential of chlorogenic acids, a class of compounds that includes this compound, as inhibitors of human glucose-6-phosphate translocase-I (T1). acs.orgacs.org This enzyme is part of the glucose-6-phosphatase system, and its inhibition is a potential therapeutic strategy for managing blood sugar levels. acs.orgacs.org

A database of 41 chlorogenic acids, including this compound sourced from the leaves of the groundnut plant, was screened against a modeled structure of the human T1 protein. acs.orgdoi.org The aim of this virtual screening was to identify competitive inhibitors that could block the transport of glucose-6-phosphate. acs.orgacs.org While the top three inhibitors identified in this particular study were 1-methoxy 3,5-dicaffeoylquinic acid, 3,4-dicaffeoyl quinic acid, and 3,4,5-tricaffeoylquinic acid, the inclusion of this compound in the screening library highlights its consideration as a potential modulator of this enzyme. acs.org

Molecular docking simulations are a key component of in silico research, providing insights into the binding modes and interactions between a ligand, such as this compound, and a target protein. In the context of the human translocase-I (T1) inhibition studies, molecular docking was used to predict the binding affinity and interactions of various chlorogenic acids within the active site of the enzyme. acs.orgacs.org

Although the specific docking score and detailed interaction analysis for this compound were not the primary focus of the resulting publication, the methodology involved docking the 41 chlorogenic acids from the database into the modeled T1 protein. acs.org The study then utilized a customized scoring function to rank the docked conformations, which considered contact-based weights to assess binding affinities. acs.org This approach allows for a systematic ranking to identify the most promising competitive inhibitors. acs.org The top-ranked compounds were found to form crucial atomic interactions with key residues within the binding pocket of T1. acs.org

Advanced Analytical Methodologies for 1 Caffeoyl 4 Deoxyquinic Acid

Chromatographic Separation Techniques

The success of any LC-MS analysis relies heavily on the chromatographic separation of the target analyte from other compounds in the sample matrix. Proper optimization of the chromatographic conditions is therefore essential.

Optimizing Column Chemistry and Mobile Phases

The choice of the stationary phase (column chemistry) and the mobile phase composition are critical factors in achieving good chromatographic resolution.

For the separation of phenolic acids like 1-caffeoyl-4-deoxyquinic acid, reversed-phase columns, particularly C18 columns, are widely used. nih.govhilarispublisher.commdpi.commdpi.com These columns provide good retention and separation for moderately polar compounds. The particle size of the column packing material also plays a role, with smaller particles (e.g., 1.7 µm) used in UPLC systems to achieve higher efficiency and resolution. mdpi.commdpi.com

The mobile phase typically consists of a mixture of an aqueous solution and an organic solvent, usually acetonitrile (B52724). hilarispublisher.commdpi.com The aqueous phase is often acidified with a small amount of formic acid (e.g., 0.05% to 0.1%) to suppress the ionization of the phenolic hydroxyl groups and the carboxylic acid function, leading to better peak shapes and retention on the reversed-phase column. hilarispublisher.commdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to effectively separate compounds with a wide range of polarities. hilarispublisher.commdpi.com

Gradient Elution Profiles for Complex Mixtures

Gradient elution chromatography is a powerful technique for separating complex mixtures of phytochemicals, including isomers of caffeoylquinic acid. scispace.com This method involves changing the composition of the mobile phase during the analytical run, which allows for the effective separation of compounds with a wide range of polarities. scispace.com For the analysis of this compound and its related compounds, reversed-phase high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are commonly employed, often coupled with mass spectrometry (MS) for definitive identification. umcs.plresearchgate.net

The behavior of acyl-quinic acids during chromatography is influenced by the orientation of the free hydroxyl groups on the quinic acid moiety and the number and hydrophobicity of the acyl groups. rsc.org In reversed-phase chromatography, 1-acyl isomers, such as this compound, typically elute earlier than their 3-, 4-, and 5-acyl counterparts. rsc.org

Several studies have detailed specific gradient elution profiles for the analysis of CQA isomers in various plant extracts. These methods often utilize a binary solvent system, typically consisting of an aqueous acidic solution (e.g., water with formic acid) as solvent A and an organic solvent (e.g., acetonitrile or methanol) as solvent B. csic.esmdpi.comtandfonline.com

A study on the chemical profile of Kalanchoë gastonis-bonnieri cell cultures employed a linear gradient elution with a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in a 1:1 mixture of acetonitrile and methanol (B129727) (B). csic.es The gradient profile was as follows:

Table 1: Gradient Elution Profile for Kalanchoë gastonis-bonnieri Analysis

Time (min) Solvent A (%) Solvent B (%)
0-5 95 5
5-10 95 → 90 5 → 10
10-55 90 → 50 10 → 50
55-65 50 → 95 50 → 5
65-70 95 5

Data sourced from a study on Kalanchoë gastonis-bonnieri cell cultures. csic.es

In another example, the analysis of secondary metabolites from Hamelia patens utilized a different gradient profile with acetonitrile as mobile phase A and water with 0.05% formic acid as mobile phase B. mdpi.com

Table 2: Gradient Elution Profile for Hamelia patens Analysis

Time (min) Solvent A (%) Solvent B (%)
0-2 10 90
2-5 10 → 15 90 → 85
5-8 15 → 25 85 → 75
8-12 25 → 33 75 → 67
12-15 33 → 53 67 → 47
15-18 53 → 95 47 → 5
18-20 95 5
20-22 95 → 5 5 → 95

Data sourced from a study on Hamelia patens secondary metabolites. mdpi.com

Similarly, a study on seaweed extracts used a step gradient with water (A) and acetonitrile (B), both containing 0.1% formic acid. tandfonline.comnih.gov

Table 3: Step Gradient Elution Profile for Seaweed Extract Analysis

Time (min) Solvent A (%) Solvent B (%)
0-5 90 10
5-15 60 40
15-20 60 40
20-25 30 70
25-30 30 70
30-35 0 100
35-40 0 100

Data sourced from a study on the phenolic composition of seaweed extracts. tandfonline.com

Future Directions in Analytical Characterization

While current LC-MS methods are powerful, the complete characterization of CQA isomers remains an area of active research. nih.gov Future advancements are likely to focus on several key areas to enhance the specificity, sensitivity, and speed of analysis for compounds like this compound.

Advanced Mass Spectrometry Techniques: The development and application of more sophisticated mass spectrometry techniques will continue to be a major focus.

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge. It has already shown promise in differentiating positional isomers of CGAs. nih.gov Drift tube ion mobility spectrometry-mass spectrometry (DTIMS-MS) is a specific application of this that can help elucidate cis/trans isomers. nih.gov

Tandem Mass Spectrometry (MS/MS and MSn): The use of multi-stage mass spectrometry (MSn) provides detailed structural information by fragmenting ions multiple times. Hierarchical keys based on MSn fragmentation patterns have been developed for the confident identification of most CQA regio-isomers. nih.govrsc.org Future work will likely involve refining these fragmentation libraries and applying them to a wider range of compounds and matrices.

In-Source Collision-Induced Dissociation (ISCID): This technique, often used with quadrupole time-of-flight mass spectrometry (QTOF-MS), can help distinguish between CGA regio-isomers. nih.gov It offers an alternative to traditional MS/MS by fragmenting multiple precursor ions simultaneously. nih.gov

Improved Chromatographic Separations: While mass spectrometry provides significant specificity, chromatographic separation remains crucial.

Two-Dimensional Liquid Chromatography (2D-LC): This technique can provide significantly higher peak capacity and resolution compared to one-dimensional LC, which is particularly useful for extremely complex samples.

Supercritical Fluid Chromatography (SFC): SFC, often coupled with MS, can offer different selectivity compared to LC and may provide advantages for the separation of certain isomeric compounds.

Hyphenated and Novel Techniques: The combination of different analytical technologies will continue to drive progress.

High-Field Asymmetric Waveform Ion Mobility Spectrometry-Mass Spectrometry (FAIMS-MS): ESI-FAIMS-MS has been successfully used for the rapid separation and identification of mono-caffeoylquinic acid isomers in fruit juices. researchgate.net This approach, which separates ions in the gas phase based on their differential mobility in high and low electric fields, can significantly reduce analysis time. researchgate.net

Computational and In Silico Approaches: Computational chemistry and machine learning are poised to play a greater role in the identification of unknown compounds.

Predictive Modeling: The development of algorithms to predict retention times and fragmentation patterns based on chemical structure could aid in the tentative identification of novel or uncharacterized CQAs.

Database Expansion: Continued efforts to populate spectral databases with high-quality data from authenticated standards of compounds like this compound are essential for reliable identification in untargeted metabolomics studies. acs.org

Future Research Directions and Challenges for 1 Caffeoyl 4 Deoxyquinic Acid Studies

Elucidation of Novel Biosynthetic Pathways and Regulatory Mechanisms

The biosynthesis of caffeoylquinic acids (CQAs) generally follows the phenylpropanoid pathway, where phenylalanine is converted through a series of enzymatic steps to produce caffeoyl-CoA. rsc.org This activated intermediate then esterifies with quinic acid. rsc.orgnih.gov The synthesis of quinic acid itself originates from the shikimic acid pathway. nih.gov

However, the specific enzymatic steps and regulatory networks that lead to the formation of the less common 1-Caffeoyl-4-deoxyquinic acid are not well understood. The absence of a hydroxyl group at the C-4 position of the quinic acid moiety suggests a deviation from the canonical pathway. Future research must focus on identifying and characterizing the specific enzymes, potentially novel transferases or reductases, responsible for the synthesis of 4-deoxyquinic acid and its subsequent esterification with a caffeoyl group. Understanding the genetic and environmental factors that regulate the expression of these enzymes will be crucial for a complete picture of how and why certain plants produce this specific compound.

Comprehensive Profiling in Underexplored Biological Sources

To date, this compound has been identified in a limited number of biological sources. It has been found in the foliage of Arachis paraguariensis, a wild species of groundnut. researchgate.netresearchgate.net Additionally, it has been detected in certain bamboo species and aqueous extracts of the seaweed Ecklonia maxima. nih.govtandfonline.comresearchgate.net

A systematic and comprehensive screening of a wider range of plant species, particularly those from unique or extreme environments, is warranted. Underexplored botanical families, as well as different plant tissues (roots, stems, flowers, and seeds) of known producer species, may harbor significant quantities of this compound. Such profiling efforts, utilizing advanced analytical techniques, could uncover novel and rich sources of this compound, providing valuable resources for further biological and chemical investigation.

Advanced Mechanistic Studies using Multi-Omics Approaches

The biological activities of this compound are still largely speculative. Preliminary in-silico studies and research on related compounds suggest potential roles as an antioxidant and enzyme inhibitor. For example, it has shown potential anti-acetylcholinesterase and anti-butyrylcholinesterase activities in computational models. mdpi.com To move beyond these initial findings, a multi-omics approach is essential. bayanbox.ir

Integrative studies combining transcriptomics, proteomics, and metabolomics can provide a holistic view of the molecular mechanisms underlying the bioactivity of this compound. csic.esscribd.com For instance, treating cell cultures or model organisms with the purified compound and subsequently analyzing changes in gene expression, protein levels, and metabolic profiles can reveal the specific cellular pathways it modulates. This systems-level approach will be instrumental in uncovering its precise mode of action and identifying potential therapeutic targets. bayanbox.ir

Development of Sustainable Production Methods (e.g., Biofabrication)

The reliance on extraction from natural sources for obtaining this compound presents challenges in terms of yield, purity, and sustainability. As research progresses and potential applications emerge, the demand for this compound may increase. Therefore, the development of sustainable production methods is a critical future direction.

Biofabrication, utilizing engineered microorganisms or plant cell cultures, offers a promising alternative. mdpi-res.com This could involve the heterologous expression of the identified biosynthetic genes in a microbial host, such as E. coli or yeast, to create a cellular factory for the compound. Alternatively, optimizing plant tissue culture systems could enhance the production and accumulation of this compound under controlled laboratory conditions. mdpi-res.com

Exploration of Synergistic Biological Activities with Other Phytochemicals

In nature, phytochemicals rarely act in isolation. The biological effects of plant extracts are often the result of complex interactions between multiple compounds. mdpi.com Future investigations should explore the potential synergistic or antagonistic effects of this compound when combined with other phytochemicals commonly found alongside it, such as other caffeoylquinic acid isomers, flavonoids, and phenolic acids.

Addressing Analytical Challenges for Isomer Differentiation and Quantification

A significant hurdle in the study of this compound is the analytical challenge of differentiating and accurately quantifying it in the presence of its numerous isomers. Caffeoylquinic acids can vary in the position of the caffeoyl group on the quinic acid ring, leading to several positional isomers that often have very similar physicochemical properties. researchgate.net

The development of advanced and robust analytical methods is paramount. Techniques such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are essential for the separation and specific detection of these isomers. mdpi.com Establishing validated quantitative methods, including the development of certified reference standards for this compound, is crucial for ensuring the accuracy and reproducibility of research findings across different laboratories. The fragmentation patterns in mass spectrometry can aid in distinguishing between isomers; for instance, the neutral loss of a caffeoyl group or a deoxyquinic acid moiety can produce characteristic product ions. mdpi.com

Q & A

Basic Research Questions

Q. How can 1-Caffeoyl-4-deoxyquinic acid be reliably identified and quantified in plant extracts using modern chromatographic techniques?

  • Methodological Answer : Reverse-phase HPLC coupled with high-resolution mass spectrometry (HRMS) is a robust approach. For example, in embryogenic calli extracts, this compound was detected at a retention time of 5.7 min with an m/z of 338.0910 (base peak) and fragment ions at 191.0536 m/z, enabling differentiation from other phenolic acids . Calibration curves using certified reference materials (CRMs) and internal standards (e.g., deuterated analogs) improve quantification accuracy in complex matrices.

Q. What are the primary challenges in isolating this compound from plant tissues, and how can they be addressed?

  • Methodological Answer : Co-elution with structurally similar compounds, such as 3-Caffeoylquinic acid or 5-Caffeoylquinic acid, is a key challenge. Solid-phase extraction (SPE) with C18 cartridges, combined with gradient elution (e.g., water-acetonitrile with 0.1% formic acid), enhances separation. Confirmation via tandem MS/MS fragmentation patterns (e.g., loss of caffeoyl or quinic acid moieties) is critical .

Q. What spectroscopic and spectrometric techniques are essential for structural elucidation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the substitution pattern on the quinic acid core. For instance, the absence of a hydroxyl group at position 4 (confirmed by δH and δC shifts) distinguishes it from 4-Caffeoylquinic acid. HRMS further validates the molecular formula (C₁₆H₁₈O₉) and fragmentation pathways .

Advanced Research Questions

Q. How does the absence of the hydroxyl group at position 4 in this compound influence its bioactivity compared to other caffeoylquinic acid derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies using in vitro assays (e.g., antioxidant DPPH/ABTS tests) reveal that deoxygenation at position 4 reduces hydrogen-donating capacity compared to 4,5-di-O-caffeoylquinic acid. Molecular docking simulations further show altered binding affinities to enzymes like α-glucosidase or COX-2, impacting anti-inflammatory or antidiabetic potential .

Q. What experimental approaches are employed to study the biosynthetic pathways of this compound in genetically transformed plant cell cultures?

  • Methodological Answer : Agrobacterium rhizogenes-mediated transformation of plant cells (e.g., Kalanchoë gastonis-bonnieri) induces hairy root cultures, enabling stable production of secondary metabolites. Transcriptomic analysis (RNA-seq) identifies upregulated genes (e.g., hydroxycinnamoyl-CoA shikimate transferase) linked to caffeoyl esterification. Isotopic labeling (¹³C-glucose) traces carbon flux through the shikimate pathway .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Discrepancies often arise from isomer misidentification or impurities. Rigorous purity assessment (≥95% via LC-UV/ELSD) and orthogonal methods (e.g., NMR vs. LC-MS) are essential. Meta-analyses comparing studies should standardize assay conditions (e.g., cell lines, IC₅₀ calculation methods) and control for matrix effects in plant extracts .

Q. What strategies are effective for differentiating this compound from co-eluting metabolites in metabolic profiling studies?

  • Methodological Answer : Untargeted metabolomics using UHPLC-QTOF-MS with data-dependent acquisition (DDA) captures MS² spectra for all detected peaks. Computational tools (e.g., GNPS, XCMS) match fragmentation patterns against spectral libraries (e.g., NIST, MassBank). For example, the absence of a 174.0002 m/z ion (characteristic of rugosal A) aids differentiation in clustered metabolic profiles .

Data Analysis and Experimental Design

Q. What statistical frameworks are recommended for analyzing dose-response relationships of this compound in pharmacological studies?

  • Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curve) calculate EC₅₀/IC₅₀ values. Bootstrap resampling (1,000 iterations) estimates confidence intervals. For transcriptomic data, pathway enrichment analysis (KEGG, GO) identifies biological processes modulated by the compound, with false discovery rate (FDR) correction for multiple comparisons .

Q. How can researchers validate the specificity of this compound in enzyme inhibition assays?

  • Methodological Answer : Competitive inhibition assays with varying substrate concentrations (Lineweaver-Burk plots) confirm mechanism. Knockout models (e.g., CRISPR-Cas9-modified plant lines lacking the compound) serve as negative controls. Surface plasmon resonance (SPR) quantifies binding kinetics (kₐ, kₐ) to target enzymes .

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1-Caffeoyl-4-deoxyquinic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.